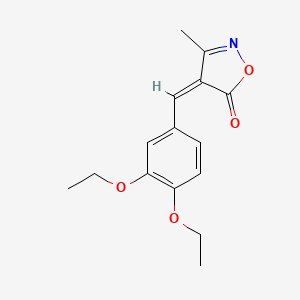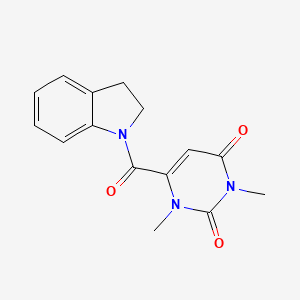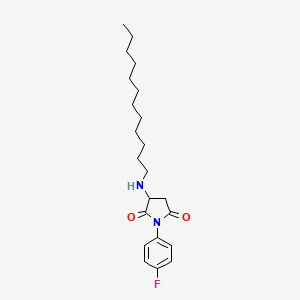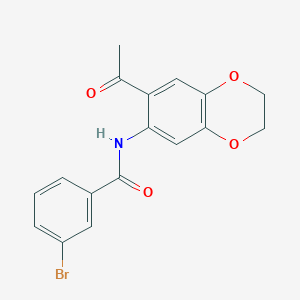![molecular formula C25H26BrNO5 B14945569 methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)
methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a unique structure that includes a brominated chromenone core, a toluidinocarbonyl group, and a cyclohexanecarboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE typically involves multiple stepsThe final step involves esterification with cyclohexanecarboxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The brominated chromenone core can be oxidized to form different functional groups.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. The brominated chromenone core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The toluidinocarbonyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
METHYL 2-(((6-BROMO-4-OXO-3(4H)-QUINAZOLINYL)ACETYL)AMINO)BENZOATE: Shares a brominated core and similar functional groups.
METHYL 4-((3-ACETYL-6-METHYL-4-OXO-4H-PYRAN-2-YL)AMINO)BENZOATE: Contains a pyranone core with similar ester and amide functionalities.
Uniqueness
METHYL 1-[6-BROMO-2-OXO-3-(4-TOLUIDINOCARBONYL)-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE is unique due to its combination of a brominated chromenone core, a toluidinocarbonyl group, and a cyclohexanecarboxylate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C25H26BrNO5 |
|---|---|
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
methyl 1-[6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydrochromen-4-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C25H26BrNO5/c1-15-6-9-17(10-7-15)27-22(28)20-21(25(24(30)31-2)12-4-3-5-13-25)18-14-16(26)8-11-19(18)32-23(20)29/h6-11,14,20-21H,3-5,12-13H2,1-2H3,(H,27,28) |
Clé InChI |
IPYNTEYSDJYJDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2C(C3=C(C=CC(=C3)Br)OC2=O)C4(CCCCC4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(5-Bromothiophen-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]acetic acid](/img/structure/B14945489.png)
![(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)

![Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate](/img/structure/B14945524.png)
![1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one](/img/structure/B14945532.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)
![N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B14945545.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)


![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
